2-(4-chlorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
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Overview
Description
2-(4-chlorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a synthetic organic compound. This compound belongs to the class of phenoxy compounds and contains a chlorophenyl group, a triazole ring, and a bicyclic azabicyclooctane structure. It is known for its diverse applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with the preparation of the 4-chlorophenol derivative.
Triazole Formation: The 1H-1,2,3-triazole ring is constructed using a Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The final coupling of the chlorophenol derivative with the triazole moiety is performed using standard etherification reactions, typically under basic conditions.
Industrial Production Methods
Batch Synthesis: Most industrial syntheses employ batch processing, which allows for controlled reaction conditions and purification steps.
Continuous Flow Systems: For large-scale production, continuous flow systems can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: The triazole ring can be selectively reduced under mild conditions to form dihydrotriazole derivatives.
Substitution
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Sodium methoxide and potassium tert-butoxide are used in nucleophilic substitution reactions.
Major Products
Quinone Derivatives: Formed from oxidation reactions.
Dihydrotriazole Derivatives: Formed from reduction reactions.
Functionalized Phenoxy Compounds: Result from nucleophilic substitution.
Scientific Research Applications
This compound has significant applications in various fields of scientific research:
Chemistry: : Used as a precursor in organic synthesis, especially in the synthesis of complex molecules.
Biology: : Investigated for its potential as a biological probe due to its unique structural features.
Medicine: : Explored for its therapeutic potential, particularly in the design of antimicrobial and anticancer agents.
Industry: : Utilized in the development of novel materials and as a catalyst in industrial processes.
Mechanism of Action
Mechanism
Binding to Targets: The compound interacts with specific molecular targets through hydrogen bonding and π-π stacking interactions.
Pathways: Engages in various biochemical pathways, influencing processes such as enzyme inhibition and receptor modulation.
Molecular Targets and Pathways
Enzymes: Inhibits key enzymes involved in metabolic pathways.
Receptors: Modulates receptor activity, impacting signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one: Similar structure with a bromine atom instead of chlorine.
2-(4-Fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one: Contains a fluorine atom in place of chlorine.
2-(4-Methylphenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one: Has a methyl group instead of a chlorine atom.
Uniqueness
The presence of the chlorophenyl group confers unique reactivity, making this compound more versatile in chemical reactions compared to its analogs.
Its specific binding affinity to certain biological targets distinguishes it in biomedical research.
Conclusion
2-(4-chlorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a valuable compound with diverse applications in scientific research. Its unique structure and reactivity make it a significant subject of study in fields ranging from organic chemistry to biomedicine.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c18-12-1-5-16(6-2-12)24-11-17(23)22-13-3-4-14(22)10-15(9-13)21-8-7-19-20-21/h1-2,5-8,13-15H,3-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAYOIADEJELOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)COC3=CC=C(C=C3)Cl)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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